molecular formula C5H9NO2 B016326 5-Methoxypyrrolidin-2-one CAS No. 63853-74-7

5-Methoxypyrrolidin-2-one

Cat. No. B016326
CAS RN: 63853-74-7
M. Wt: 115.13 g/mol
InChI Key: VULIHENHKGDFAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methoxypyrrolidin-2-one and related compounds involves several innovative approaches. One such method involves the metal/organo relay catalysis in a one-pot synthesis from 5-methoxyisoxazoles and pyridinium ylides, utilizing a FeCl2/Et3N binary catalytic system (Galenko et al., 2015). Another approach transforms 1-arylmethyl-2-(bromomethyl)aziridines into 2-imino-5-methoxypyrrolidines and ultimately to 5-methoxypyrrolidin-2-ones through reactions with potassium cyanide and sodium methoxide (D’hooghe et al., 2008).

Molecular Structure Analysis

The molecular structure of 5-Methoxypyrrolidin-2-one derivatives has been elucidated through various analytical techniques. One study detailed the synthesis and solid-state structure characterization of a compound related to 5-Methoxypyrrolidin-2-one, highlighting the application of X-ray powder diffraction (XRPD) and density functional theory (DFT) for molecular structure analysis (Rahmani et al., 2017).

Chemical Reactions and Properties

5-Methoxypyrrolidin-2-one undergoes various chemical reactions, contributing to its versatility in organic synthesis. For instance, its application in the synthesis of methyl 4-aminopyrrole-2-carboxylates through relay catalytic cascade reactions demonstrates its reactivity and potential for functional group transformations (Galenko et al., 2015).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 5-Methoxypyrrolidin-2-one were not identified, the physical properties of related compounds can offer insights. Such properties often include melting points, boiling points, and solubility, crucial for understanding the compound's behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of 5-Methoxypyrrolidin-2-one, such as acidity, basicity, and reactivity towards various reagents, are influenced by its functional groups. Its role as an intermediate in the synthesis of polysubstituted pyrrolidines showcases its chemical versatility and reactivity (da Silva et al., 2020).

Scientific Research Applications

  • Inhibitors of 5-Lipoxygenase : Methoxyalkyl thiazoles and thiopyranoindoles, which include derivatives of 5-Methoxypyrrolidin-2-one, act as reversible dead-end inhibitors of 5-lipoxygenase. This enzyme is crucial in inflammatory and allergic responses, making these compounds important for potential anti-inflammatory drug development (Falgueyret, Hutchinson, & Riendeau, 1993).

  • Antidopaminergic Properties : Compounds like 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, which are structurally related to 5-Methoxypyrrolidin-2-one, exhibit potent antidopaminergic properties. These properties suggest their potential use as new antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

  • Ego-Dissolving Effects in Neurochemistry : 5-MeO-DMT, a derivative of 5-Methoxypyrrolidin-2-one, has shown potential in advancing our understanding of cognitive and neuronal processes. Its unique ego-dissolving effects could lead to transformative peak experiences, thus contributing to studies in cognition and creativity (Germann, 2019).

  • Synthesis of Biologically Active Compounds : The successful synthesis of 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles, which involves derivatives of 5-Methoxypyrrolidin-2-one, has implications in developing inhibitors for HIV-1 (Fedoseev et al., 2015).

  • Potential in Antipsychotic Drug Development : 2-Phenylpyrroles, related to 5-Methoxypyrrolidin-2-one, demonstrate high affinity for dopamine D-2 receptors, suggesting their use as a new class of antipsychotics (van Wijngaarden et al., 1987).

  • Binding to 5-HT(2A) Receptor : Compounds incorporating 5-Methoxypyrrolidin-2-one have been studied for their potential role in hallucinogen-like behaviors due to their binding to the 5-HT(2A) receptor (Gerasimov et al., 1999).

  • Materials Science - Heparin-Doped Polypyrrole : Heparin-doped polypyrrole, which can incorporate 5-Methoxypyrrolidin-2-one derivatives, inhibits smooth muscle cell adhesion and proliferation. This finding is significant for developing bioactive stent surfaces (Stewart et al., 2012).

  • Novel Synthesis Methods : A novel synthesis method for transforming 2-(bromomethyl)aziridines into 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones has been developed, showcasing the versatility of 5-Methoxypyrrolidin-2-one in synthetic chemistry (D’hooghe et al., 2008).

  • Antioxidant and Cytoprotective Properties : 2-(N-acylaminoethyl)indoles with a 5methoxy group exhibit melatonin-like antioxidant and cytoprotective activities, indicating their potential in pharmacology (Spadoni et al., 2006).

  • DNA Binding Activity in Silicon Phthalocyanines : Silicon phthalocyanines, incorporating derivatives of 5-Methoxypyrrolidin-2-one, show efficient DNA binding activity, highlighting their potential as DNA-targeting agents for photodynamic therapy (Uslan & Sesalan, 2013).

  • Medicinal Applications in Hyptis verticillata : The essential oil of Hyptis verticillata, containing (R)-5-hydroxypyrrolidin-2-one, exhibits antibacterial, antisecretory, and cytotoxic properties (Kuhnt et al., 1995).

  • Platelet Aggregation Inhibition : R-96544 and its metabolite R-102444, related to 5-Methoxypyrrolidin-2-one, effectively inhibit platelet aggregation induced by serotonin. This discovery is relevant for treating platelet disorders (Ogawa et al., 2002).

Future Directions

There is limited information available on the future directions of 5-Methoxypyrrolidin-2-one. However, the γ-lactam skeleton, which is a component of 5-Methoxypyrrolidin-2-one, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases5. This suggests that there may be potential for further research and development in this area.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

5-methoxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULIHENHKGDFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959021
Record name 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pterolactam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Methoxypyrrolidin-2-one

CAS RN

38072-88-7, 63853-74-7
Record name Pterolactam
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63853-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pterolactam
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Record name 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959021
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Record name 2-Pyrrolidinone, 5-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pterolactam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 67 °C
Record name Pterolactam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
M D'hooghe, A Van Nieuwenhove, W Van Brabandt… - Tetrahedron, 2008 - Elsevier
… Drying (MgSO 4 ), filtration of the drying agent and removal of the solvent in vacuo afforded 1-(arylmethyl)-5-methoxypyrrolidin-2-one 14, which was purified by means of column …
Number of citations: 21 www.sciencedirect.com
AR Katritzky, S Mehta, HY He, X Cui - The Journal of Organic …, 2000 - ACS Publications
… 7 and R 1 NH 2 was previously supposed to involve a competitive α- and γ-tautomerization of the transient 2-hydroxypyrrole (14), leading to the formation of 5-methoxypyrrolidin-2-one …
Number of citations: 43 pubs.acs.org
DK MESRIAN, WE PURWANINGTYAS… - Biodiversitas Journal of …, 2021 - smujo.id
… P2 pigment extract the dominant compound was 5Methoxypyrrolidin-2-one (Figure 3; Table … with 5Methoxypyrrolidin-2-one which may act as an antioxidant agent (Dascalu et al. 2020). …
Number of citations: 3 smujo.id
ER PEREIRA, M Sancelme, JJ Towa… - The Journal of …, 1996 - jstage.jst.go.jp
… Ewas prepared by reaction of 5-methoxypyrrolidin-2-one with indolyl-magnesium bromidein the presence of BF3-etherate according to the method described by Ishizuka et aLxl\ F, …
Number of citations: 30 www.jstage.jst.go.jp
AE Dascalu, A Ghinet, E Lipka, C Furman, B Rigo… - Fitoterapia, 2020 - Elsevier
… Pterolactam (5-methoxypyrrolidin-2-one) is a heterocycle naturally occurring in plants. In an attempt to identify antifungal agents, a series of novel Mannich bases of amide derivated …
Number of citations: 11 www.sciencedirect.com
D Baudelet, A Daich, B Rigo, E Lipka, P Gautret… - …, 2016 - thieme-connect.com
… Anisidine or 3,4,5-trimethoxybenzamide (1 equiv) was added to a mixture of 5-methoxypyrrolidin-2-one (3a; 1 equiv) in dichloromethane under an inert atmosphere and the resulting …
Number of citations: 12 www.thieme-connect.com
X Wang, J Li, S Yu, L Ye, M Feng, J Li - Natural Product Research, 2017 - Taylor & Francis
… and 5-methoxycarbonyl-5-methoxypyrrolidin-2-one were linked by a distinctive nitrogen-nitrogen … )-5-methoxycarbonyl-5-methoxypyrrolidin-2-one, as shown in Figure 1. However, no …
Number of citations: 12 www.tandfonline.com
CK Smitha, PS Udayan - Journal of Pharmacognosy and …, 2020 - phytojournal.com
Oroxylum indicum, popularly known as ‘Syonaka’, is one of the Dasamoola root species and an ingredient of many other herbal formulations. With a concern to conservation, the …
Number of citations: 3 www.phytojournal.com
A Ghinet, A Daïch, D Baudelet, B Rigo, E Lipka… - 2016 - researchgate.net
… Anisidine or 3,4,5-trimethoxybenzamide (1 equiv) was added to a mixture of 5-methoxypyrrolidin-2-one (3a; 1 equiv) in dichloromethane under an inert atmosphere and the resulting …
Number of citations: 2 www.researchgate.net
N Singh, A Mansoori, G Jiwani, AU Solanke… - Arabian Journal of …, 2021 - Elsevier
Plant extracts are one of the best possible sources of bioactive molecules, and are being used globally as an antioxidants and natural antimicrobial compounds. In current study, …
Number of citations: 26 www.sciencedirect.com

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